7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
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Overview
Description
7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a combination of sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzothiazole derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),5,8,10-tetraen-11-amine
- Ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
- Ethyl 10-methanesulfonyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-4-carboxylate
Uniqueness
7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine stands out due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts unique chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-5-amine |
InChI |
InChI=1S/C9H11N3S/c10-6-2-1-3-7-8(6)13-9-11-4-5-12(7)9/h4-6H,1-3,10H2 |
InChI Key |
BCXLNHUGNKSPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N3C=CN=C3S2)N |
Origin of Product |
United States |
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